![molecular formula C18H17N3 B4054985 6-异丙基-9-甲基-6H-吲哚[2,3-b]喹喔啉](/img/structure/B4054985.png)

6-异丙基-9-甲基-6H-吲哚[2,3-b]喹喔啉

描述

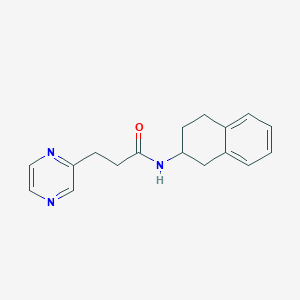

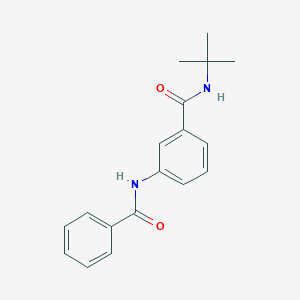

6-isopropyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound with the molecular formula C18H17N3 . It belongs to a class of compounds known as indoloquinoxalines, which are widely studied due to their applications in materials science and medicinal chemistry . Many indoloquinoxaline derivatives are used in various optoelectronic devices and are common structural motifs in numerous biologically active compounds .

Synthesis Analysis

The synthesis of indoloquinoxaline derivatives has been a subject of research over the past decade. The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . The most frequently employed synthetic route to indoloquinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine .Molecular Structure Analysis

The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) . The presence of isopropyl and methyl groups at the 6th and 9th positions respectively, gives rise to the specific compound 6-isopropyl-9-methyl-6H-indolo[2,3-b]quinoxaline .Chemical Reactions Analysis

Indoloquinoxalines are known to undergo various chemical reactions. For instance, they can participate in transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization . They can also undergo intramolecular oxidative cyclodehydrogenation processes .Physical and Chemical Properties Analysis

The presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly . Furthermore, polymers containing 6H-indolo[2,3-b]quinoxaline as a repeating unit possess better thermal stability .科学研究应用

合成和衍生物研究

合成了一系列 6-(3-氨基丙基)-6H-吲哚[2,3-b]喹喔啉,展示了产生该化合物各种衍生物的潜力。这些衍生物是通过涉及四丁基碘化铵和其他胺的反应获得的,展示了该化合物在合成过程中的多功能性 (Shibinskaya 等人,2012 年)。

光物理行为

研究表明,吲哚喹喔啉及其甲基衍生物在醇中改变了它们的光物理性质。这种性质的改变表明了在分子电子学或光子学中的潜在应用,其中可以利用这种行为 (Waluk 和 Komorowski,1987 年)。

抗增殖活性

研究探索了 5H-和 6H-吲哚[2,3-b]喹啉及其甲基化衍生物的抗增殖活性。这些化合物,包括 6-异丙基-9-甲基-6H-吲哚[2,3-b]喹喔啉,对各种癌细胞系表现出显着的细胞毒活性,表明它们在癌症研究和治疗中的潜力 (Wang 等人,2012 年)。

抗病毒活性和干扰素诱导

6H-吲哚[2,3-b]喹喔啉的新衍生物作为抗病毒剂和干扰素诱导剂显示出有希望的结果。这些发现对于开发针对病毒感染的新型治疗方法具有重要意义 (Shibinskaya 等人,2010 年)。

DNA 相互作用

6H-吲哚[2,3-b]喹喔啉已被识别为 DNA 插层剂,它们与 DNA 复合时的热稳定性与其药理活性相关。这一特性对于了解它们在开发新的抗癌和抗病毒剂中的潜力至关重要 (Moorthy 等人,2013 年)。

核酸插层

6H-吲哚[2,3-b]喹喔啉已用于研究中,以产生插层核酸 (INA),将该化合物整合到 DNA 寡核苷酸中。这项研究对基因调控和 DNA 靶向药物开发具有影响 (Wamberg 等人,2006 年)。

作用机制

未来方向

Given the wide range of applications and biological activities of indoloquinoxalines, there is a need to prepare more and more new compounds based on the indoloquinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on exploring new synthetic routes and studying the properties of these compounds in greater detail.

属性

IUPAC Name |

9-methyl-6-propan-2-ylindolo[3,2-b]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-11(2)21-16-9-8-12(3)10-13(16)17-18(21)20-15-7-5-4-6-14(15)19-17/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMXKXAMFPFJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-(5-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4054912.png)

![1-(2-chlorobenzyl)-5-{[(4-ethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4054916.png)

![2-methyl-8-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4054936.png)

![5-benzyl-3-[(4-nitrobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4054941.png)

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B4054946.png)

![2-[4-(3,5-dimethylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4054960.png)

amino]-2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4054970.png)

![N-{[4-ethyl-5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4054981.png)

![3-(benzoylamino)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B4054990.png)